2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine
Overview
Description
This compound features a bicyclic structure that includes a pyridine ring fused with an oxazepine ring, making it a versatile molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine can be achieved through several methods. One common approach involves the proline-catalyzed direct Mannich/cyclization reaction between aqueous succinaldehyde and seven-membered oxazepine-imines, followed by an IBX-mediated oxidation sequence. This method yields high efficiency, with yields reaching up to 90% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The use of proline as a catalyst and the high yield of the reaction make it a promising candidate for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as IBX (o-iodoxybenzoic acid).
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms in the oxazepine ring.
Common Reagents and Conditions
Oxidation: IBX is commonly used for oxidation reactions.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with IBX typically results in the formation of oxidized derivatives of the original compound.
Scientific Research Applications
2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an inhibitor of specific biological pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases like trypanosomiasis.
Industry: Its unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the PEX14-PEX5 protein-protein interaction, which is crucial for the import of proteins into glycosomes in trypanosomes. This disruption leads to cell death in the parasites, highlighting its potential as a trypanocidal agent .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine stands out due to its specific inhibitory action on the PEX14-PEX5 interaction, which is not commonly observed in similar compounds. Its unique bicyclic structure also contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-7-6-9-4-5-11-8(7)10-3-1/h1-3,9H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBFWQVBUBLMSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20727565 | |
Record name | 2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20727565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956461-77-1 | |
Record name | 2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20727565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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